2-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
2-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a dimethoxy-substituted tetrahydroisoquinoline core, and a carboxylic acid functional group, making it a versatile molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine. This intermediate is then reacted with formaldehyde to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for high yield and purity. The use of automated synthesis and purification techniques can enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives: These compounds share structural similarities and have been studied for their antiviral and anticancer activities.
Pyrrolidine derivatives: These compounds also feature nitrogen heterocycles and have been explored for their therapeutic potential in various diseases.
Uniqueness
2-{2-[(4-Fluorophenyl)amino]-2-oxoethyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit HDACs sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21FN2O5 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[2-(4-fluoroanilino)-2-oxoethyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H21FN2O5/c1-27-17-8-12-7-16(20(25)26)23(10-13(12)9-18(17)28-2)11-19(24)22-15-5-3-14(21)4-6-15/h3-6,8-9,16H,7,10-11H2,1-2H3,(H,22,24)(H,25,26) |
InChI Key |
JCSCXLOIALSBFI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(C(CC2=C1)C(=O)O)CC(=O)NC3=CC=C(C=C3)F)OC |
Origin of Product |
United States |
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